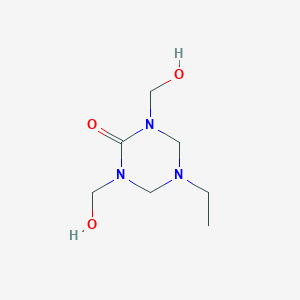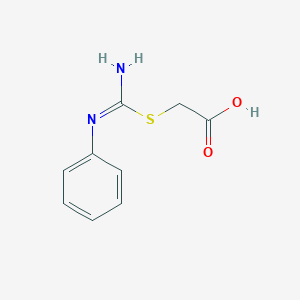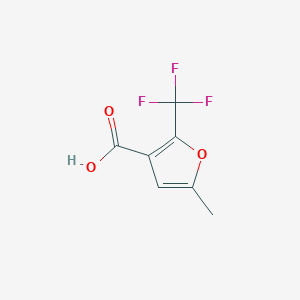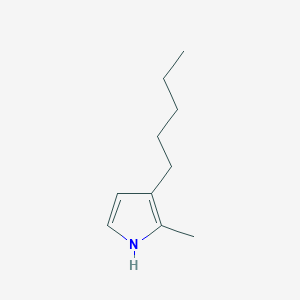
2-methyl-3-pentyl-1H-pyrrole
Overview
Description
2-methyl-3-pentyl-1H-pyrrole is a chemical compound with the molecular formula C10H17N. It is also known by other names such as this compound. This compound is involved in the biosynthesis of prodigiosin, a red antibiotic produced by the bacterium Serratia marcescens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-pentyl-1H-pyrrole can be achieved through various methods. One common approach involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce pyrroles in the absence of organic solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-pentyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted pyrroles.
Scientific Research Applications
2-methyl-3-pentyl-1H-pyrrole has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is involved in the biosynthesis of prodigiosin, which has antibacterial and anticancer properties.
Medicine: Prodigiosin, derived from this compound, is being studied for its potential therapeutic applications, including its use as an immunosuppressive and anticancer agent.
Industry: The compound is used in the production of dyes and pigments, particularly in the textile and cosmetic industries.
Mechanism of Action
The mechanism of action of 2-methyl-3-pentyl-1H-pyrrole is primarily related to its role in the biosynthesis of prodigiosin. The compound acts as a key intermediate in the condensation reactions that form prodigiosin. The molecular targets and pathways involved include enzymes such as PigE, which catalyzes the reduction of thioester intermediates to aldehyde substrates .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-pentylpyrrole: This compound is structurally similar to 2-methyl-3-pentyl-1H-pyrrole and shares similar chemical properties.
2-Methyl-3-n-amylpyrrole: Another closely related compound with similar applications and chemical behavior.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of prodigiosin, which is not shared by all similar compounds. Its involvement in the production of this red antibiotic highlights its importance in both biological and industrial contexts.
Properties
IUPAC Name |
2-methyl-3-pentyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-4-5-6-10-7-8-11-9(10)2/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWCJTLDYTZPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171399 | |
| Record name | 2-Methyl-3-amylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18320-91-7 | |
| Record name | 2-Methyl-3-amylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018320917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-amylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


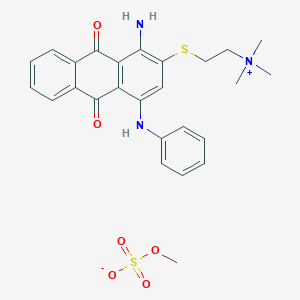
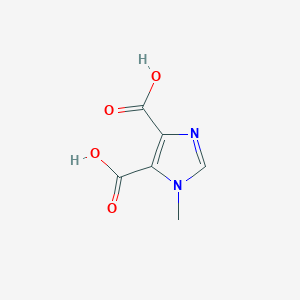
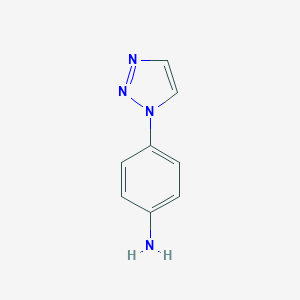
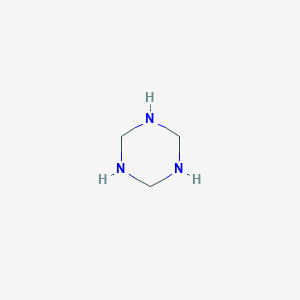
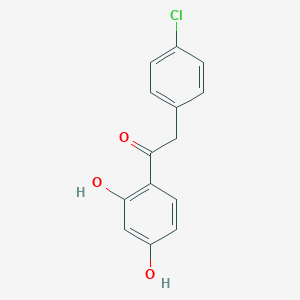
![ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL](/img/structure/B94179.png)
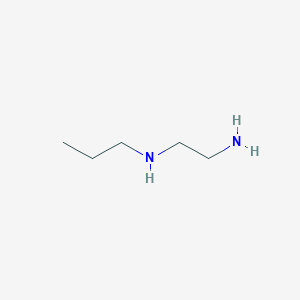
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
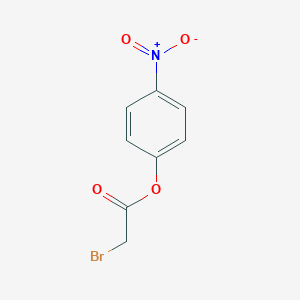
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)

